molecular formula C7H9ClN2O2 B2628602 2-(2-Aminopyridin-4-yl)acetic acid hydrochloride CAS No. 2044706-04-7

2-(2-Aminopyridin-4-yl)acetic acid hydrochloride

Cat. No.: B2628602
CAS No.: 2044706-04-7
M. Wt: 188.61
InChI Key: CTXQZWUUMZBZQM-UHFFFAOYSA-N
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Description

2-(2-Aminopyridin-4-yl)acetic acid hydrochloride ( 2044706-04-7) is a high-value chemical intermediate with the molecular formula C7H9ClN2O2 and a molecular weight of 188.61 . This compound is supplied with a purity of not less than (NLT) 98% and is certified under ISO quality systems, making it a critical building block for global pharmaceutical and research industries . The 2-aminopyridine scaffold is a prominent structure in medicinal chemistry, frequently explored in the development of novel therapeutic agents. For instance, substituted aminopyridine compounds are being investigated in drug discovery programs for their potential to treat diseases like cancer by inhibiting specific biological targets such as AKT1 . The presence of both the amino and carboxylic acid functional groups on the pyridine ring makes this compound a versatile synthon, allowing researchers to conduct further synthetic modifications at either site. It is strictly for Research Use Only and must not be used for diagnostic, therapeutic, or any other human or veterinary applications. Proper storage conditions and handling procedures should be followed as per the provided safety data sheet.

Properties

IUPAC Name

2-(2-aminopyridin-4-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c8-6-3-5(1-2-9-6)4-7(10)11;/h1-3H,4H2,(H2,8,9)(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXQZWUUMZBZQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Applications

  • Inhibition of Amyloid-β Production : Research has indicated that derivatives of 2-(2-Aminopyridin-4-yl)acetic acid exhibit inhibitory effects on the production of amyloid-β peptides, which are implicated in Alzheimer's disease. This suggests potential therapeutic applications in neurodegenerative disorders .
  • ROCK Inhibition : The compound has been investigated for its role as a selective inhibitor of Rho-associated protein kinases (ROCK1 and ROCK2). These kinases are involved in various cellular processes, including smooth muscle contraction and cell migration, making them targets for treating conditions such as hypertension and cancer .
  • Anticancer Activity : Some studies have explored the anticancer properties of 2-(2-Aminopyridin-4-yl)acetic acid derivatives, highlighting their ability to induce apoptosis in cancer cells through various mechanisms .

Case Studies

  • Therapeutic Development : A case study focused on the development of a novel ROCK inhibitor based on the structure of 2-(2-Aminopyridin-4-yl)acetic acid demonstrated significant efficacy in preclinical models of hypertension . The study highlighted the compound's selectivity and potency compared to existing treatments.
  • Neuroprotective Effects : Another study investigated the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Results indicated that it could reduce cell death and improve cellular function in vitro, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
  • Pharmacokinetic Studies : Research examining the pharmacokinetics of 2-(2-Aminopyridin-4-yl)acetic acid hydrochloride revealed favorable absorption and distribution characteristics, supporting its viability for oral administration in clinical settings .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The following table summarizes critical structural and functional differences between 2-(2-Aminopyridin-4-yl)acetic acid hydrochloride and related compounds:

Compound Name Structural Features Key Differences Applications/Properties References
This compound Pyridine ring with -NH₂ (2-position) and -CH₂COOH (4-position); hydrochloride salt Reference compound; balanced polarity and solubility Intermediate for drug synthesis, ligand in coordination chemistry
2-(Pyridin-4-yl)acetic acid hydrochloride Pyridine ring with -CH₂COOH (4-position); no amino group Lacks amino group; reduced hydrogen-bonding capacity Less reactive in nucleophilic substitutions; used in simpler conjugation reactions
2-(6-Aminopyridin-3-yl)acetic acid Amino group at 6-position; acetic acid at 3-position; free acid (not hydrochloride) Altered substitution pattern; lower solubility in aqueous media Limited use in salt-sensitive reactions
2-(2-Aminothiazol-4-yl)acetic acid hydrochloride Thiazole ring replaces pyridine; amino group at 2-position Thiazole’s sulfur atom increases electron density; enhanced metabolic stability Antifungal and antimicrobial agent precursor
Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride Chlorine substituent at 3-position; ethyl ester instead of acetic acid Increased lipophilicity; ester group allows controlled hydrolysis Prodrug development; kinase inhibitor intermediates
2-(Morpholin-4-yl)acetic acid hydrochloride Morpholine ring (oxygen and nitrogen heterocycle) instead of pyridine Morpholine’s polarity enhances solubility; bioisosteric replacement for pyridine Catalyst in asymmetric synthesis; ligand for metal-organic frameworks (MOFs)

Physicochemical and Reactivity Comparisons

  • Solubility: The hydrochloride salt of the target compound exhibits superior aqueous solubility compared to its free acid analogs (e.g., 2-(6-Aminopyridin-3-yl)acetic acid) but lower than morpholine-containing derivatives due to the latter’s oxygen-rich ring .
  • Reactivity: The amino group at the 2-position in pyridine derivatives facilitates nucleophilic substitutions, but steric hindrance from substituents (e.g., chlorine in Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride) reduces reaction rates .
  • Stability: Thiazole-based analogs (e.g., 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride) demonstrate higher metabolic stability in biological systems compared to pyridine derivatives due to sulfur’s resistance to oxidative degradation .

Biological Activity

2-(2-Aminopyridin-4-yl)acetic acid hydrochloride, a compound with notable pharmacological properties, has garnered attention for its biological activity. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by its pyridine ring and an amino acid structure, which contribute to its biological interactions. The molecular formula is C_8H_10ClN_2O_2, with a CAS number of 2044706-04-7. The hydrochloride form enhances its solubility in aqueous solutions, facilitating biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with various enzyme systems and receptors. It has been studied for its potential as an inhibitor of specific kinases, particularly p38 MAP kinase, which plays a crucial role in inflammatory responses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported indicate its effectiveness:

Bacterial Strain MIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Enterococcus faecalis8.33
Escherichia coli13.40
Pseudomonas aeruginosa11.29

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the release of pro-inflammatory cytokines such as TNF-α from activated macrophages. This effect was observed in assays using lipopolysaccharide (LPS)-stimulated human whole blood, indicating its potential use in treating inflammatory diseases .

Case Study 1: Inhibition of p38 MAP Kinase

In a controlled study, the compound was evaluated for its inhibitory effects on p38 MAP kinase activity. Results indicated that it significantly reduced enzyme activity compared to untreated controls, showcasing its potential as a therapeutic agent in conditions characterized by excessive inflammation .

Case Study 2: Antibacterial Efficacy

A comparative study assessed the antibacterial efficacy of this compound against standard antibiotics. The compound exhibited superior activity against certain strains of Staphylococcus aureus, including methicillin-resistant variants (MRSA), suggesting a promising alternative in antibiotic resistance scenarios .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Aminopyridin-4-yl)acetic acid hydrochloride, and how can reaction conditions be optimized?

  • Methodology : A common approach involves nucleophilic substitution. For example, reacting 4-(2-aminopyridin-4-yl) precursors with bromoacetic acid in aqueous NaOH, followed by HCl acidification to precipitate the hydrochloride salt. Key parameters include pH control (≈4 for crystallization) and solvent selection (water/methanol mixtures for solubility) .
  • Optimization : Use Design of Experiments (DoE) to vary temperature, stoichiometry, and reaction time. Statistical tools like factorial design can minimize trial-and-error approaches .

Q. How can the purity and structural identity of this compound be validated?

  • Analytical Techniques :

  • X-ray crystallography : Determines molecular packing and hydrogen-bonding patterns (e.g., hydrogen atoms positioned at 0.93–0.97 Å) .
  • NMR : Compare 1H^1H and 13C^{13}C spectra with computational predictions (DFT calculations) to confirm substituent positions.
  • HPLC : Use C18 columns with mobile phases like 0.1% TFA in water/acetonitrile gradients to detect impurities (e.g., unreacted starting materials) .

Q. What are the solubility properties and storage recommendations?

  • Solubility : Freely soluble in water and methanol, but insoluble in non-polar solvents (e.g., ether, toluene). Preferential solubility in polar aprotic solvents (e.g., DMSO) aids in biological assays .
  • Storage : Store in airtight, light-protected containers at 2–8°C to prevent hygroscopic degradation and amine oxidation .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives or reaction pathways for this compound?

  • Approach : Apply quantum chemical calculations (e.g., density functional theory) to model reaction intermediates and transition states. Tools like ICReDD integrate reaction path searches with experimental data to predict optimal conditions (e.g., substituent effects on regioselectivity) .
  • Case Study : Simulate the electronic effects of the 2-aminopyridin-4-yl group on acetic acid’s acidity to predict reactivity in coupling reactions .

Q. How should researchers address contradictory data in spectroscopic characterization?

  • Resolution Strategy :

  • Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to resolve overlapping signals.
  • Compare experimental IR spectra with computational vibrational frequency analyses to confirm functional groups .
    • Example : Discrepancies in 1H^1H NMR integration ratios may arise from tautomerism; variable-temperature NMR can identify dynamic equilibria .

Q. What methodologies are effective for analyzing trace impurities or degradation products?

  • Advanced Techniques :

  • LC-MS/MS : Detect low-abundance impurities (e.g., hydrolyzed acetic acid derivatives) using high-resolution mass spectrometry.
  • Forced Degradation Studies : Expose the compound to heat, light, and humidity, then profile degradation pathways via HPLC-DAD .

Q. How can reaction kinetics and mechanistic studies be applied to improve synthesis scalability?

  • Kinetic Analysis : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation rates.
  • Mechanistic Insights : Probe the role of HCl in stabilizing the zwitterionic form during crystallization, which impacts yield and particle morphology .

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